N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
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Overview
Description
N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide include other piperazine derivatives with different substituents on the phenyl and pyrimidine rings. Examples include:
- N-(4-chlorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
- N-(3-bromophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the fluorine atom on the phenyl ring, for example, may enhance its metabolic stability and binding affinity to certain biological targets.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-16-6-8-20(9-7-16)31-22-15-21(25-17(2)26-22)28-10-12-29(13-11-28)23(30)27-19-5-3-4-18(24)14-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVENVWLYRDJBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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